molecular formula C16H26N2O5S B194054 Cilastatin CAS No. 82009-34-5

Cilastatin

Número de catálogo: B194054
Número CAS: 82009-34-5
Peso molecular: 358.5 g/mol
Clave InChI: DHSUYTOATWAVLW-RXOUDOFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cilastatin is a renal dehydropeptidase inhibitor used to prevent degradation of imipenem . It is used in combination with imipenem to treat a variety of infections . This compound itself does not have antibiotic activity, but it has been proven to be active against a zinc-dependent beta-lactamase that usually confers antibiotic resistance to certain bacteria .


Synthesis Analysis

The esterase RhEst1 from Rhodococcus sp. ECU1013 has been reported for the enantioselective hydrolysis of ethyl (S)- (+)-2,2-dimethylcyclopropane carboxylate, producing the building block of this compound . In this work, error-prone PCR and site-directed saturation mutagenesis were applied to RhEst1 for activity improvement .


Molecular Structure Analysis

This compound has a molecular formula of C16H26N2O5S and a molar mass of 358.45 g·mol−1 .


Chemical Reactions Analysis

This compound inhibits the human enzyme dehydropeptidase . Dehydropeptidase is an enzyme found in the kidney and is responsible for degrading the antibiotic imipenem . This compound can therefore be combined intravenously with imipenem in order to protect it from degradation, prolonging its antibacterial effect .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C16H26N2O5S and a molar mass of 358.45 g·mol−1 .

Aplicaciones Científicas De Investigación

  • Nephroprotective Agent :

    • Cilastatin is used alongside imipenem, a broad-spectrum antibiotic, to reduce renal metabolism and increase urinary recovery and effectiveness. It shows potential effectiveness against drug-induced nephrotoxicity by mechanisms such as reducing reactive oxygen species production, apoptosis, P-glycoprotein suppression, and morphological changes in renal cells (Shayan & Elyasi, 2020).
    • It has been found to attenuate renal ischemia-reperfusion injury through hypoxia-inducible factor-1α activation, suggesting its role in renal protection (Hong et al., 2020).
    • In a retrospective analysis, this compound demonstrated a nephroprotective effect in allogeneic bone marrow transplantation, particularly against acute cyclosporin A nephrotoxicity (Gruss et al., 1996).
  • Interaction with Other Drugs :

    • This compound has been studied for its protective effects against vancomycin-induced nephrotoxicity, demonstrating its ability to prevent apoptosis and increase cell viability in renal proximal tubular epithelial cells without compromising the antimicrobial effect of vancomycin (Humanes et al., 2015).
    • It also shows a protective effect against diclofenac-induced nephrotoxicity, potentially through interactions with diclofenac acyl glucuronide via organic anion transporters (Huo et al., 2020).
    • A study found this compound to attenuate cisplatin-induced proximal tubular cell damage, suggesting its potential use in preventing cisplatin-induced acute renal injury (Camaño et al., 2010).
  • Other Applications :

    • The effects of this compound on the pharmacokinetics and metabolism of other drugs have been explored, such as in the high-performance liquid chromatographic determination of this compound in biological fluids (Demetriades et al., 1986).
    • Its role in combination with imipenem for the treatment of various infections has been widely studied, indicating its broad utility in antimicrobial therapy (Iannini et al., 1985).

Mecanismo De Acción

Target of Action

Cilastatin primarily targets the human enzyme dehydropeptidase-I . This enzyme, found in the brush border of the renal tubule, is responsible for the metabolism of thienamycin beta-lactam antibiotics, such as imipenem .

Mode of Action

This compound acts as an inhibitor of renal dehydropeptidase-I . It prevents the degradation of imipenem by blocking its metabolism . This inhibition allows imipenem, a potent antibiotic, to maintain its antibacterial activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the metabolism of thienamycin beta-lactam antibiotics . By inhibiting dehydropeptidase-I, this compound prevents the hydrolysis of imipenem, thereby preserving its antibacterial effect .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to its role in preserving the antibacterial activity of imipenem . As a renal dehydropeptidase-I inhibitor, this compound ensures that imipenem levels remain high in the urine, enhancing its bioavailability . The central compartment volumes of distribution for this compound are 0.14 liter/kg, and the elimination half-life is 0.84 h .

Result of Action

The primary result of this compound’s action is the prolonged antibacterial effect of imipenem . By inhibiting the metabolism of imipenem, this compound allows this antibiotic to maintain its activity against a broad range of gram-positive and gram-negative bacteria .

Action Environment

The action of this compound is particularly relevant in the renal environment, where dehydropeptidase-I is located . The efficacy and stability of this compound’s action may be influenced by factors such as renal function and the presence of other medications.

Safety and Hazards

Cilastatin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . Contact with dust can cause mechanical irritation or drying of the skin .

Direcciones Futuras

Cilastatin is indicated, in combination with imipenem with or without relebactam, for the treatment of bacterial infections including respiratory, skin, bone, gynecologic, urinary tract, and intra-abdominal as well as septicemia and endocarditis . There are ongoing studies on the nephroprotective effects of this compound among people susceptible to acute kidney injury . Other research is focused on the potential anti-inflammatory and neuroprotective effects of this compound .

Análisis Bioquímico

Biochemical Properties

Cilastatin interacts with the enzyme dehydropeptidase, which is found in the kidney and is responsible for degrading the antibiotic imipenem . By inhibiting dehydropeptidase, this compound protects imipenem from degradation, thereby prolonging its antibacterial effect . This property is due to the physicochemical similarities between membrane dipeptidase (MDP), the compound it is usually set to target, and the bacterial metallo-beta-lactamase carried by the CphA gene .

Cellular Effects

This compound has been shown to have protective effects against various forms of cellular damage. For instance, it has been found to protect cells from gentamicin-induced acute kidney injury . In vitro studies have also shown that this compound can prevent tubular cell death from Tacrolimus treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme dehydropeptidase. This compound inhibits this enzyme, preventing it from degrading imipenem . This allows imipenem to remain active for a longer period, enhancing its antibacterial effect .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For example, it has been shown to decrease the pathological changes, renal dysfunction, and elevated renal levels of oxidation products, cytokine production, and apoptosis induced by diclofenac in mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving rats, this compound was administered daily at a dosage of 300 mg/kg, which was found to be effective in preventing renal damage caused by cisplatin .

Metabolic Pathways

This compound is involved in the metabolic pathway of thienamycin beta-lactam antibiotics, as well as the conversion of leukotriene D4 to leukotriene E4 . It interacts with the enzyme dehydropeptidase, which is responsible for these metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit dehydropeptidase and protect imipenem from degradation . It has been shown to decrease the renal distribution of diclofenac, thereby reducing its toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its role as a dehydropeptidase inhibitor. It is found in the proximal tubule of the kidney, where dehydropeptidase is located . This allows this compound to effectively inhibit the enzyme and protect imipenem from degradation .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cilastatin involves the condensation of a pyridine derivative with a beta-lactam ring. The beta-lactam ring is derived from 7-aminocephalosporanic acid, while the pyridine derivative is synthesized separately and then coupled to the beta-lactam ring. The final step involves the introduction of a carboxylic acid group to the pyridine ring to form the desired compound.", "Starting Materials": [ "7-aminocephalosporanic acid", "2,6-dichloropyridine", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "7-aminocephalosporanic acid is reacted with acetic anhydride and triethylamine to form the corresponding acetylated derivative.", "2,6-dichloropyridine is reacted with sodium hydroxide to form the sodium salt.", "The sodium salt of 2,6-dichloropyridine is then reacted with the acetylated derivative of 7-aminocephalosporanic acid to form the coupled product.", "The coupled product is then treated with hydrochloric acid to remove the acetyl group and form the beta-lactam ring.", "The beta-lactam ring is then treated with a carboxylic acid derivative to introduce the desired carboxylic acid group and form Cilastatin." ] }

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem.

Número CAS

82009-34-5

Fórmula molecular

C16H26N2O5S

Peso molecular

358.5 g/mol

Nombre IUPAC

(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m0/s1

Clave InChI

DHSUYTOATWAVLW-RXOUDOFYSA-N

SMILES isomérico

CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)O)C

SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

SMILES canónico

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

Apariencia

White to Light-Yellow Solid

melting_point

156-158°C (dec.)

82009-34-5
81129-83-1

Descripción física

Solid

Pictogramas

Irritant

Pureza

> 95%

Cantidad

Milligrams-Grams

Números CAS relacionados

81129-83-1 (mono-hydrochloride salt)

Solubilidad

1.00e-01 g/L

Sinónimos

Cilastatin
Cilastatin Monosodium Salt
Cilastatin Sodium
MK 0791
MK 791
MK-791
MK0791
MK791
Monosodium Salt, Cilastatin
Salt, Cilastatin Monosodium
Sodium, Cilastatin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilastatin
Reactant of Route 2
Reactant of Route 2
Cilastatin
Reactant of Route 3
Reactant of Route 3
Cilastatin
Reactant of Route 4
Reactant of Route 4
Cilastatin
Reactant of Route 5
Reactant of Route 5
Cilastatin
Reactant of Route 6
Cilastatin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.